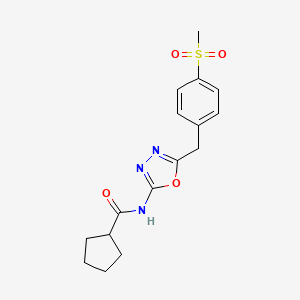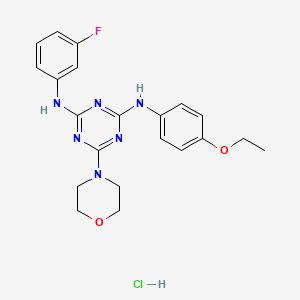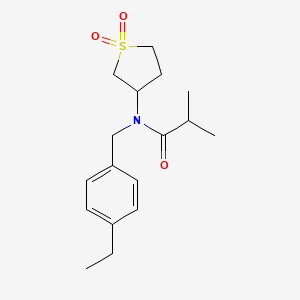![molecular formula C11H10N2O3 B2755486 Spiro[chroman-4,4'-imidazolidine]-2',5'-dione CAS No. 66892-54-4](/img/structure/B2755486.png)
Spiro[chroman-4,4'-imidazolidine]-2',5'-dione
概要
説明
Spiro[chroman-4,4’-imidazolidine]-2’,5’-dione is a spirocyclic compound that features a unique structure where a chroman ring is fused with an imidazolidine ring through a spiro carbon
作用機序
Target of Action
Spiro[chroman-4,4’-imidazolidine]-2’,5’-dione (referred to as “spirochromanone” for brevity) is a six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . Its versatile features have made it a valuable scaffold in medicinal chemistry. While it has been incorporated into various pharmaceuticals and bio-chemicals, let’s focus on its pharmacological potential.
Antidiabetic Activity: Spirochromanone derivatives have shown antidiabetic potential. They may interact with enzymes or receptors involved in glucose metabolism, such as acetyl-CoA carboxylase (ACC) or G-protein-coupled receptor 119 (GPR119) .
Anticancer Effects: In the field of anticancer research, spirochromanones have been evaluated. For instance, certain analogues were designed to target pteridine reductase-1, leading to inhibition against cancer cells like human ovarian cancer (A2780), murine melanoma (B16F10), and human breast carcinoma (MCF-7) .
Antioxidant and Anti-Inflammatory Properties: Spirochromanones exhibit antioxidant and anti-inflammatory effects, possibly through interactions with relevant enzymes or signaling pathways .
将来の方向性
Spiro compounds have garnered a great deal of attention in recent years due to their presence in biologically active naturally derived compounds, such as vitamins, alkaloids, hormones, antibiotics, glycosides, and several other products . Significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations .
生化学分析
Biochemical Properties
Spiro compounds have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially leading to therapeutic effects .
Cellular Effects
Similar spiro compounds have shown cytotoxic properties against various human cancer cell lines
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chroman-4,4’-imidazolidine]-2’,5’-dione typically involves multi-component reactions. One common method includes the reaction of chromanone derivatives with imidazolidine-2,4-dione under acidic or basic conditions. The reaction conditions often involve refluxing in ethanol or other suitable solvents with catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for spiro[chroman-4,4’-imidazolidine]-2’,5’-dione are not well-documented in the literature. the principles of multi-component reactions and the use of efficient catalysts can be scaled up for industrial applications, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
Spiro[chroman-4,4’-imidazolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro[chroman-4,4’-imidazolidine]-2’,5’-dione derivatives with additional oxygen functionalities, while reduction may lead to the formation of reduced spirocyclic compounds.
科学的研究の応用
Spiro[chroman-4,4’-imidazolidine]-2’,5’-dione has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
Spiro-flavonoids: These compounds also feature a spirocyclic structure and exhibit similar biological activities.
Spiro-oxindoles: Known for their medicinal properties and structural complexity.
Spiro-imidazo pyridine-indene derivatives: These compounds share the spirocyclic core and are used in various pharmaceutical applications.
Uniqueness
Spiro[chroman-4,4’-imidazolidine]-2’,5’-dione is unique due to its specific combination of a chroman and imidazolidine ring, which imparts distinct chemical and biological properties
特性
IUPAC Name |
spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-9-11(13-10(15)12-9)5-6-16-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGZRRJAGUJLDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C13C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66892-54-4 | |
| Record name | 2,3-dihydrospiro[1-benzopyran-4,4'-imidazolidine]-2',5'-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How do Spiro[chroman-4,4'-imidazolidine]-2',5'-dione derivatives interact with cardiac cells to exert their antiarrhythmic effects?
A: Research suggests that these compounds primarily act as sodium channel blockers in cardiac cells []. This interaction reduces the rapid influx of sodium ions that typically occurs during the early phase of a cardiac action potential. By inhibiting this influx, these compounds can suppress abnormal electrical activity in the heart, thus preventing or treating arrhythmias.
Q2: What structural modifications within this class of compounds influence their potency and selectivity as antiarrhythmic agents?
A: Structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the this compound scaffold significantly impact their antiarrhythmic activity [, ]. For example:
- Substitutions at the 2,2-dialkyl positions: Bulky or lipophilic groups in these positions generally enhance antiarrhythmic potency [].
- Substitutions at the 1'-aminoalkyl side chain: Modifications to the length and nature of the substituent at the nitrogen atom of this side chain significantly affect activity. For instance, a 3-(4-hydroxypiperidino)propyl substituent led to a compound with enhanced antiarrhythmic activity compared to other derivatives [].
- Presence of a halogen at the 6-position on the chroman ring: Compounds with a chlorine atom at this position, such as (-)-6-chloro-2,2-dimethyl-1'-[3-(4-hydroxypiperidino)propyl]this compound, often display potent antiarrhythmic activity [].
Q3: Do these compounds exhibit different levels of activity depending on the heart rate or external potassium concentration?
A: Yes, studies on guinea pig papillary muscles showed that some this compound derivatives, like mexiletine and aprindine, exhibit frequency-dependent and potassium-sensitive effects on cardiac action potentials []. Specifically, their ability to reduce the maximum upstroke velocity of action potentials (Vmax) was more pronounced at higher heart rates and higher external potassium concentrations []. This suggests that these compounds might be more effective in suppressing arrhythmias under conditions of rapid heart rate or elevated potassium levels.
Q4: What analytical techniques have been employed to characterize and quantify these compounds?
A4: Various analytical methods have been used to characterize this compound derivatives. These include:
- Preparative Isoelectric Focusing: This technique, specifically using a Rotofor apparatus, has been employed to resolve and purify isoforms of aldose reductase, an enzyme that can be inhibited by certain this compound derivatives, such as Sorbinil [].
- Immunoblot Analysis: This technique, coupled with specific antibodies, has been used to detect and quantify the levels of specific cytochrome P450 enzymes in rat liver microsomes. This is particularly relevant for understanding the metabolic fate of these compounds in vivo [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methyl-6-(pyrrolidin-1-yl)-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2755407.png)

![2-ethoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2755410.png)

![2-difluoromethanesulfonyl-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2755413.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-3-chloropyridine](/img/structure/B2755416.png)
![6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2755418.png)
![5-ethyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2755421.png)
![2-O-Tert-butyl 3-O-ethyl 1,3,4,9-tetrahydropyrido[3,4-b]indole-2,3-dicarboxylate](/img/structure/B2755422.png)


